molecular formula C10H20N2OSi B8652962 4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

Cat. No. B8652962
M. Wt: 212.36 g/mol
InChI Key: CEEMYEVZMRJTDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H20N2OSi and its molecular weight is 212.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

Molecular Formula

C10H20N2OSi

Molecular Weight

212.36 g/mol

IUPAC Name

trimethyl-[2-[(4-methylimidazol-1-yl)methoxy]ethyl]silane

InChI

InChI=1S/C10H20N2OSi/c1-10-7-12(8-11-10)9-13-5-6-14(2,3)4/h7-8H,5-6,9H2,1-4H3

InChI Key

CEEMYEVZMRJTDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)COCC[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 1-L three neck round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 4-methyl-1H-imidazole (10 g, 121.8 mmol) in tetrahydrofuran (200 mL). This was followed by the addition of sodium hydride (7.32 g, 182.7 mmol, 60%) in several batches at 0° C. and stirred for 1 h at room temperature. To this was added SEM-Cl (30.5 g, 199.7 mmol) at 0° C. The mixture was stirred for 1 h at room temperature, then carefully quenched with 50 mL of brine. The aqueous phase was extracted with 1×800 mL of ethyl acetate. The organic layer was washed with 1×300 mL of brine, 2×300 mL of sodium bicarbonate (sat.), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography with ethyl acetate/petroleum ether (1:1) ethyl acetate as eluent to furnish 9 g (35%) of the title compound as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.32 g
Type
reactant
Reaction Step Two
Quantity
30.5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
35%

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